![molecular formula C27H40NO2+ B14210090 Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]- CAS No. 824432-36-2](/img/structure/B14210090.png)
Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]- is a chemical compound belonging to the pyridinium class of compounds. Pyridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its complex structure, which includes a pyridinium ring substituted with an octyl chain and a butoxy group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]- typically involves multiple steps. The starting materials include pyridine, octyl bromide, and 4-(2-methylpropyl)phenyl butyrate. The synthesis can be summarized as follows:
Alkylation of Pyridine: Pyridine is reacted with octyl bromide in the presence of a base such as potassium carbonate to form 1-octylpyridinium bromide.
Esterification: 4-(2-methylpropyl)phenyl butyrate is synthesized by reacting 4-(2-methylpropyl)phenol with butyric anhydride in the presence of a catalyst such as sulfuric acid.
Coupling Reaction: The final step involves the coupling of 1-octylpyridinium bromide with 4-(2-methylpropyl)phenyl butyrate in the presence of a base such as sodium hydride to form Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium derivatives.
Applications De Recherche Scientifique
Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. It can also inhibit specific enzymes and proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridinium chloride
- Pyridinium bromide
- Pyridinium iodide
Uniqueness
Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its long octyl chain and butoxy group attached to a phenyl ring make it different from other pyridinium compounds, providing unique reactivity and applications.
Propriétés
Numéro CAS |
824432-36-2 |
|---|---|
Formule moléculaire |
C27H40NO2+ |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
8-pyridin-1-ium-1-yloctyl 3-[4-(2-methylpropyl)phenyl]butanoate |
InChI |
InChI=1S/C27H40NO2/c1-23(2)21-25-13-15-26(16-14-25)24(3)22-27(29)30-20-12-7-5-4-6-9-17-28-18-10-8-11-19-28/h8,10-11,13-16,18-19,23-24H,4-7,9,12,17,20-22H2,1-3H3/q+1 |
Clé InChI |
XRLBFPUVMVOYFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)CC(=O)OCCCCCCCC[N+]2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


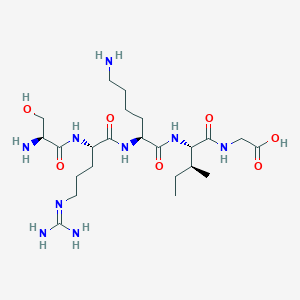
![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)
![Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14210024.png)
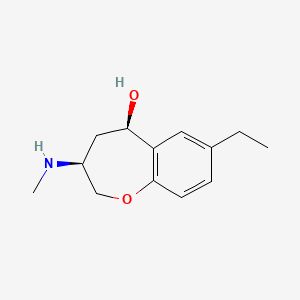

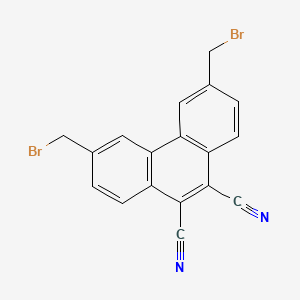
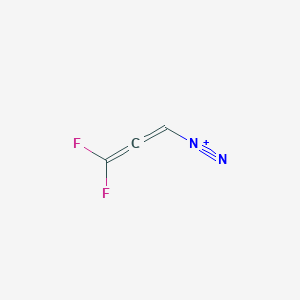

![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)
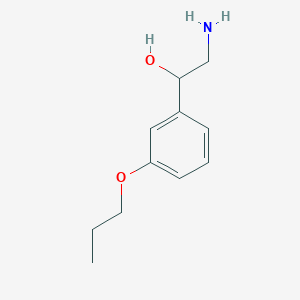
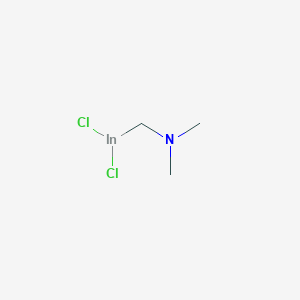
![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![2-Thiophenesulfonyl chloride, 5-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14210105.png)
